molecular formula C13H8ClN3O2 B11847048 2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile

2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile

Cat. No.: B11847048
M. Wt: 273.67 g/mol
InChI Key: SQCFUYDKWXMSTN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Nicotinonitrile Core: This step involves the reaction of a suitable precursor with a nitrile group to form the nicotinonitrile core.

    Formylation: The formyl group is introduced at the 5-position using formylation reagents like formic acid or formyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale production .

Chemical Reactions Analysis

2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

2-chloro-5-formyl-4-(2-hydroxyanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C13H8ClN3O2/c14-13-9(5-15)12(8(7-18)6-16-13)17-10-3-1-2-4-11(10)19/h1-4,6-7,19H,(H,16,17)

InChI Key

SQCFUYDKWXMSTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C(=NC=C2C=O)Cl)C#N)O

Origin of Product

United States

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